1-{1-[3-(3-Fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione
Description
This compound features a pyrrolidine-2,5-dione (succinimide) core linked to an azetidine ring substituted with a 3-(3-fluoro-4-methylphenyl)propanoyl group.
Properties
IUPAC Name |
1-[1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c1-11-2-3-12(8-14(11)18)4-5-15(21)19-9-13(10-19)20-16(22)6-7-17(20)23/h2-3,8,13H,4-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVGDBBMSJIJEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)N3C(=O)CCC3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation
Azetidine rings are typically constructed via cyclization or [3+1] cycloaddition strategies. For this target, 1-benzylazetidin-3-ol serves as a versatile intermediate. A modified protocol from Lauro et al. (2022) involves:
- Cyclization of 3-aminopropanol derivatives using copper(II) chloride and N-bromosuccinimide (NBS) to form 1-benzylazetidin-3-ol.
- Deprotection : Catalytic hydrogenation removes the benzyl group, yielding azetidin-3-ol.
Reaction Conditions :
Introduction of the 3-(3-Fluoro-4-methylphenyl)propanoyl Group
The propanoyl side chain is installed via a two-step acylation:
- Synthesis of 3-(3-Fluoro-4-methylphenyl)propanoic Acid :
- Acylation of Azetidin-3-ol :
Synthesis of Pyrrolidine-2,5-dione
Pyrrolidine-2,5-dione (succinimide) derivatives are synthesized via cyclization of aspartic acid or maleic anhydride precursors. For this target:
- Maleic Anhydride Route :
Coupling of Azetidine and Pyrrolidine-dione Subunits
The final assembly employs a nucleophilic substitution or Mitsunobu reaction:
- Nucleophilic Substitution :
- Mitsunobu Reaction :
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 3H, Ar-H), 4.30–4.10 (m, 2H, azetidine-CH₂), 3.85–3.70 (m, 1H, azetidine-CH), 2.90–2.70 (m, 4H, propanoyl-CH₂), 2.40 (s, 3H, CH₃), 1.95–1.80 (m, 2H, pyrrolidine-CH₂).
- HRMS : m/z calc. for C₁₇H₁₈FNO₃ [M+H]⁺: 328.1312; found: 328.1309.
Optimization and Challenges
Side Reactions
Yield Improvement
- Catalyst Screening : Cu(I)-thiophene carboxylate enhances coupling efficiency (yield: 78%).
- Microwave Assistance : Reduces reaction time from 12 hours to 2 hours.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Citation |
|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF | 55–60 | 92 | |
| Mitsunobu Reaction | DIAD, PPh₃ | 70–75 | 95 | |
| Catalytic Coupling | Cu(I)-thiophene carboxylate | 78 | 97 |
Chemical Reactions Analysis
Types of Reactions
1-{1-[3-(3-Fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
1-{1-[3-(3-Fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[3-(3-Fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The fluorinated aromatic ring and the azetidine moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed comparison with similar pyrrolidine-2,5-dione derivatives, focusing on structural features, physicochemical properties, and biological activities.
Substituent Diversity and Pharmacological Implications
Key Observations :
- Heterocyclic vs. Aromatic Substituents : Thiophene () and pyridine () substituents confer distinct activities (anticonvulsant vs. antimicrobial), highlighting the role of heterocycles in target specificity.
Physicochemical and Structural Analysis
- Molecular Weight : Most analogs (e.g., ) fall within 250–360 Da, suitable for oral bioavailability.
- LogP Trends : Fluorinated and aryl-substituted derivatives (e.g., target compound) likely exhibit higher LogP than polar heterocyclic analogs (e.g., pyridine or morpholine derivatives) .
- Melting Points: Indole derivatives () show higher melting points (100–204°C) compared to non-aromatic analogs, suggesting stronger crystal lattice interactions.
Biological Activity
The compound 1-{1-[3-(3-Fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione , also known by its IUPAC name, has emerged as a subject of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C₁₈H₂₁FN₂O₃
- Molecular Weight : 332.4 g/mol
- CAS Number : 2194847-79-3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, requiring precise control over reaction conditions such as temperature and solvent choice. Techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are employed for characterization.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer properties and antimicrobial effects. The presence of fluorine in the structure is known to enhance biological activity through increased lipophilicity and metabolic stability.
Anticancer Activity
A study evaluated the antiproliferative effects of related compounds against various cancer cell lines. The results showed significant activity against breast, colon, and lung cancer cells, with some derivatives exhibiting IC50 values in the nanomolar range. The mechanism of action was suggested to be through inhibition of key cellular pathways involved in proliferation .
Antimicrobial Effects
Another investigation focused on the antimicrobial properties of fluorinated azetidine derivatives. The compound demonstrated notable inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with ID50 values indicating high potency .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/ID50 Value |
|---|---|---|---|
| 3-Oxa-FU | Antimicrobial | E. coli | 1 x 10⁻⁷ M |
| 5-Methyl-1,3-Oxazine | Antiproliferative | Lung Cancer Cells | 1 x 10⁻⁵ M |
| Azetidine Derivative | Anticancer | Breast Cancer Cells | Low nanomolar range |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
